

## **Application Notes and Protocols: WH-4-023**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | WH-4-023 |           |
| Cat. No.:            | B1683783 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**WH-4-023** is a potent, orally active, and selective dual inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src.[1][2][3][4][5] It also demonstrates inhibitory activity against Salt-Inducible Kinases (SIKs).[1][3][6][7] This document provides detailed information on the solubility and preparation of **WH-4-023** for research applications.

#### **Physicochemical Properties**

Molecular Formula: C32H36N6O4[3]

Molecular Weight: 568.67 g/mol [3][4]

CAS Number: 837422-57-8[3]

### **Solubility Data**

The solubility of **WH-4-023** has been determined in various common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental formulations. For challenging dissolutions, warming the solution to 37°C or using an ultrasonic bath is recommended.[6]

Table 1: Solubility of WH-4-023 in Different Solvents



| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes                                             |
|---------|-------------------------------|----------------------------|---------------------------------------------------|
| DMSO    | 100 mg/mL[4]                  | 175.84 mM[4]               | Sonication or warming may be required.[2][6]      |
| DMSO    | 56.87 mg/mL                   | 100 mM                     | -                                                 |
| DMSO    | 25 mg/mL[5]                   | 43.96 mM[5]                | Ultrasonic recommended.[5]                        |
| DMSO    | 5.69 mg/mL[2]                 | 10 mM[2]                   | Sonication is recommended.[2]                     |
| Ethanol | 6 mg/mL[2]                    | 10.55 mM[2]                | Heating is recommended.[2]                        |
| Ethanol | ≥2.42 mg/mL[6]                | -                          | Gentle warming and ultrasonic may be required.[6] |
| Water   | Insoluble[4][6]               | Insoluble[4][6]            | -                                                 |

Note: Solubility can vary slightly between different batches of the compound.[4]

# **Experimental Protocols**Preparation of Stock Solutions

For most in vitro applications, **WH-4-023** is first dissolved in a non-aqueous solvent, typically DMSO, to create a high-concentration stock solution. This stock is then further diluted in the appropriate aqueous-based cell culture medium for the final working concentration.[2]

Protocol for 100 mM DMSO Stock Solution:

 Weighing: Accurately weigh out the desired amount of WH-4-023 powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 56.87 mg of WH-4-023 (based on a molecular weight of 568.67 g/mol).



- Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial or warm it gently at 37°C until a clear solution is obtained.[6]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for several months or at -80°C for up to a year.[2][6]

#### **Preparation of In Vivo Formulations**

**WH-4-023** is insoluble in water, necessitating the use of co-solvents for in vivo administration. [4][6] The following are examples of formulations for oral administration or injection. It is recommended to prepare these solutions fresh on the day of use.

Protocol 1: Formulation for Injection (Clear Solution)[4]

This protocol yields a clear solution with a concentration of 1.0 mg/mL.

- Prepare a 20 mg/mL stock solution of WH-4-023 in DMSO.
- To prepare 1 mL of the final working solution, sequentially add and mix the following components:
  - 50 μL of the 20 mg/mL WH-4-023 DMSO stock solution.
  - 300 μL of PEG300. Mix until the solution is clear.
  - 50 μL of Tween-80. Mix until the solution is clear.
  - 600 μL of ddH<sub>2</sub>O to bring the final volume to 1 mL.
- The final solvent composition is 5% DMSO, 30% PEG300, 5% Tween-80, and 60% ddH2O.

Protocol 2: Formulation for Injection (Clear Solution)[5]

This protocol yields a clear solution with a concentration of  $\geq 0.77$  mg/mL.

Prepare a 7.7 mg/mL stock solution of WH-4-023 in DMSO.



- To prepare 1 mL of the final working solution, sequentially add and mix the following components:
  - $\circ$  100 µL of the 7.7 mg/mL **WH-4-023** DMSO stock solution.
  - 400 μL of PEG300. Mix well.
  - 50 μL of Tween-80. Mix well.
  - 450 μL of Saline.
- The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 3: Formulation for Oral Administration (Homogeneous Suspension)[4]

This protocol yields a homogeneous suspension with a concentration of  $\geq 5$  mg/mL.

- Weigh 5 mg of WH-4-023.
- Add 1 mL of a Carboxymethylcellulose sodium (CMC-Na) solution.
- Mix thoroughly to obtain a homogeneous suspension.

### **Mechanism of Action & Signaling Pathway**

**WH-4-023** is a potent inhibitor of the Src family kinases Lck (IC<sub>50</sub> = 2 nM) and Src (IC<sub>50</sub> = 6 nM).[1][3][8] It demonstrates high selectivity, with over 300-fold greater potency against these kinases compared to p38 $\alpha$  and KDR.[1][3][8] Additionally, **WH-4-023** inhibits Salt-Inducible Kinases SIK1, SIK2, and SIK3 with IC<sub>50</sub> values of 10 nM, 22 nM, and 60 nM, respectively.[1][6] By blocking the ATP-binding pocket of these kinases, **WH-4-023** prevents the phosphorylation of their downstream targets, thereby modulating signaling pathways involved in immune responses, cell growth, and survival.[3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. WH-4-023 | Src | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. WH-4-023 LKT Labs [lktlabs.com]
- 8. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: WH-4-023]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683783#wh-4-023-solubility-and-preparation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com